N-(4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3,5-triazin-2-amine
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Overview
Description
N-(4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. The unique structure of this compound, which includes a triazine ring, a morpholine moiety, and a hydrazone linkage, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the triazine derivative with a suitable hydrazine compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and morpholine moieties.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the phenyl and morpholine groups.
Reduction Products: Hydrazine derivatives.
Substitution Products: Functionalized triazine derivatives.
Scientific Research Applications
N-(4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Agriculture: Possible application as a pesticide or herbicide.
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage and triazine ring are key structural features that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE: Lacks the hydrazone linkage.
N-(4-METHYLPHENYL)-4-(PIPERIDIN-4-YL)-6-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: Contains a piperidine moiety instead of morpholine.
Uniqueness
The presence of the morpholine moiety and the hydrazone linkage in N-(4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE distinguishes it from other similar compounds, potentially offering unique biological and chemical properties.
Properties
Molecular Formula |
C22H25N7O |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-N-(4-methylphenyl)-6-morpholin-4-yl-2-N-[(E)-1-phenylethylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H25N7O/c1-16-8-10-19(11-9-16)23-20-24-21(26-22(25-20)29-12-14-30-15-13-29)28-27-17(2)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3,(H2,23,24,25,26,28)/b27-17+ |
InChI Key |
NNUQWVRDEPXDAE-WPWMEQJKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C(\C)/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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